7-methyl-1H-indazol-5-amine

Lipophilicity Physicochemical Property Drug-likeness

7-Methyl-1H-indazol-5-amine (CAS 844882-18-4) is a critical heterocyclic building block for medicinal chemistry. Its defined 7-methyl/5-amine substitution pattern is essential for molecular recognition; positional isomers (e.g., 6-aminoindazole) lack the same biological profile. This scaffold acts as a bioisostere of phenol, mimicking the ATP purine core, and has demonstrated a 30-fold increase in binding affinity over unsubstituted analogs in CGRP receptor antagonist programs. Ideal for synthesizing kinase inhibitors targeting Bcr-Abl, Aurora kinases, and RIP2. Ensure your SAR studies use the correct isomer—generic indazoles cannot substitute.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 844882-18-4
Cat. No. B1332046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indazol-5-amine
CAS844882-18-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)N
InChIInChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
InChIKeyGLPNKPFVJHRZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indazol-5-amine (CAS 844882-18-4): A Specialized Kinase Inhibitor Building Block


7-Methyl-1H-indazol-5-amine (CAS 844882-18-4) is a heterocyclic aromatic amine belonging to the indazole family, defined by a fused benzene and pyrazole ring system with a methyl group at the 7-position and a primary amine at the 5-position. With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol , it is a key intermediate in medicinal chemistry, specifically utilized as a core pharmacophore for the development of kinase inhibitors. Its structural features enable it to function as a bioisostere of phenol and mimic the purine core of ATP , making it a versatile building block for the synthesis of molecules targeting a range of kinases implicated in oncology and inflammatory diseases [1].

Procurement Strategy: Why 7-Methyl-1H-indazol-5-amine Cannot Be Arbitrarily Substituted with Other Indazole Analogs


Substituting 7-methyl-1H-indazol-5-amine with a generic indazole or even a close positional isomer can critically alter or negate its intended function in a research or industrial setting. The specific substitution pattern is not arbitrary; the methyl group at the 7-position and the amine at the 5-position confer a unique combination of electronic distribution and lipophilicity that is essential for molecular recognition and reactivity [1][2]. For instance, even a slight change like moving the amine to the 6-position (6-aminoindazole) results in a different compound with distinct properties and biological profiles [3]. Similarly, the absence of the 7-methyl group in the parent 1H-indazol-5-amine (CAS 19335-11-6) significantly alters its lipophilicity (LogP 2.03 vs. computed LogP for unsubstituted indazole) , which directly impacts its solubility, membrane permeability, and, consequently, its efficacy and selectivity as a kinase inhibitor scaffold [4].

Quantitative Differentiation: How 7-Methyl-1H-indazol-5-amine Compares to Closest Analogs


Lipophilicity (LogP) Comparison: 7-Methyl-1H-indazol-5-amine vs. Unsubstituted 1H-indazol-5-amine

The lipophilicity of 7-methyl-1H-indazol-5-amine is quantifiably different from that of its unsubstituted parent, 1H-indazol-5-amine. The 7-methyl group significantly increases the compound's LogP, a critical parameter affecting membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This is a key differentiator for researchers designing kinase inhibitors, as indazoles are often used as more lipophilic bioisosteres of phenol [1].

Lipophilicity Physicochemical Property Drug-likeness

Binding Affinity Enhancement: 7-Methylindazole Core in CGRP Receptor Antagonists vs. Unsubstituted Core

The addition of a 7-methyl group to an indazole core has been shown to dramatically enhance binding potency in a related chemical series. In a study on CGRP receptor antagonists, compound 3, derived from a 7-methylindazole core, exhibited a 30-fold increase in CGRP binding potency compared with its unsubstituted indazole analog (compound 1) [1]. While this data is from a more complex molecule, it demonstrates the profound impact of the 7-methyl substitution on biological activity, providing a strong class-level inference for the utility of 7-methyl-1H-indazol-5-amine as a building block.

CGRP Antagonist GPCR Binding Affinity Migraine

Predicted Kinase Inhibition Profile: 7-Methyl-1H-indazol-5-amine vs. Generic Indazole Core

As a class, indazole-5-amine derivatives are recognized as privileged scaffolds for kinase inhibition, with numerous analogs demonstrating potent activity across a wide panel of kinases including RIP2, Bcr-Abl, CHK1, CHK2, and Aurora kinases [1][2]. The specific substitution pattern of 7-methyl-1H-indazol-5-amine is crucial for its interaction with these targets. While a generic indazole core can be a starting point, the methyl group at the 7-position provides a unique combination of steric and electronic effects that can improve selectivity and potency for specific kinase sub-families compared to an unsubstituted core [3][4].

Kinase Inhibition Oncology Pharmacophore Bioisostere

High-Impact Applications: Where 7-Methyl-1H-indazol-5-amine Delivers Proven Value


Medicinal Chemistry: Rational Design of Selective Kinase Inhibitors for Oncology and Inflammation

7-Methyl-1H-indazol-5-amine is a strategic building block for synthesizing novel kinase inhibitors. Its structure allows it to act as a bioisostere for phenol, a common feature in ATP-competitive inhibitors, while its increased lipophilicity (LogP ~2.03) can enhance cellular permeability. Researchers can leverage this core to explore structure-activity relationships (SAR) and improve the potency and selectivity of lead compounds against targets like Bcr-Abl, Aurora kinases, and RIP2 [1], as suggested by class-level data.

GPCR Drug Discovery: Enhancing Potency in CGRP Receptor Antagonist Development

In the development of CGRP receptor antagonists for migraine treatment, the 7-methylindazole core has been shown to provide a substantial boost in binding affinity. A direct comparison in a related series showed a 30-fold increase in potency for a compound containing this core compared to its unsubstituted analog [2]. This makes 7-methyl-1H-indazol-5-amine a valuable starting point for medicinal chemists aiming to optimize the potency and drug-likeness of new GPCR-targeting chemical entities.

Chemical Biology: Synthesis of Functional Probes and Tool Compounds

As a stable, commercially available heterocyclic building block (purity typically ≥95%) , 7-methyl-1H-indazol-5-amine is ideal for creating chemical probes to study biological pathways. Its defined substitution pattern allows for targeted derivatization at the 5-amino group, enabling the synthesis of tool compounds with tailored properties for target identification, target engagement studies, or as precursors for more complex fluorescent or affinity probes.

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